molecular formula C22H25N3O5 B5032435 6-methyl-N-(4-methylphenyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide

6-methyl-N-(4-methylphenyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B5032435
M. Wt: 411.5 g/mol
InChI Key: ANOPZVLOPIXPPY-UHFFFAOYSA-N
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Description

6-methyl-N-(4-methylphenyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-methylphenyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-methylphenyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo derivatives, while reduction can produce 3,4-dihydro derivatives.

Scientific Research Applications

6-methyl-N-(4-methylphenyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Pharmacology: The compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Biochemistry: It is used as a tool compound to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methylphenyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division. By binding to the active site of this enzyme, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine: This compound also targets dihydrofolate reductase and has similar biological activity.

    2,4-diamino-6-(4-methylphenyl)pyrido[3,2-d]pyrimidine: Another pyrimidine derivative with potential anticancer properties.

Uniqueness

6-methyl-N-(4-methylphenyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase with high specificity makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

6-methyl-N-(4-methylphenyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-12-6-8-15(9-7-12)24-21(26)18-13(2)23-22(27)25-19(18)14-10-16(28-3)20(30-5)17(11-14)29-4/h6-11,19H,1-5H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOPZVLOPIXPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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